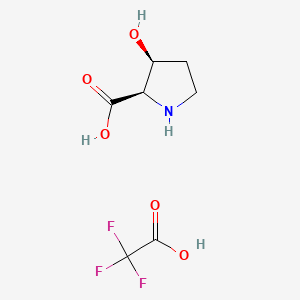
cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a useful research compound. Its molecular formula is C7H10F3NO5 and its molecular weight is 245.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cis-3-hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid (CAS Number: 1788041-58-6) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.
The biological activity of cis-3-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The compound's stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing various biological pathways. It has been shown to act as an inhibitor or activator of enzymes by mimicking natural substrates or binding to allosteric sites .
Biological Applications
- Enzyme Interaction : The compound is valuable for studying enzyme-substrate interactions and protein folding due to its chiral nature .
- Pharmaceutical Development : It serves as a chiral building block in the synthesis of complex molecules, making it essential in drug development processes .
- Cancer Research : The compound has potential applications in targeting specific transporters involved in tumor metabolism, such as ASCT2 (SLC1A5), which is crucial for amino acid homeostasis in cancer cells .
Study on ASCT2 Inhibition
A study highlighted the role of ASCT2 in various cancers, including triple-negative breast cancer and melanoma. Inhibiting ASCT2 using compounds similar to cis-3-hydroxypyrrolidine-2-carboxylic acid resulted in reduced intracellular glutamine levels and decreased tumor size in vivo . This suggests that targeting amino acid transporters could be a viable therapeutic strategy.
Stereospecific Activity
Research has demonstrated that cis compounds exhibit greater potency than their trans counterparts when interacting with biological targets. For instance, molecular docking studies indicated that cis isomers have a more favorable binding affinity to ASCT2 compared to trans isomers .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | Diastereomer | Moderate enzyme inhibition |
| (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | Diastereomer | Low activity in protein binding |
| (2R,3R)-cis-3-hydroxypyrrolidine-2-carboxylic acid | Target Compound | High potency in enzyme inhibition |
特性
CAS番号 |
1818843-17-2 |
|---|---|
分子式 |
C7H10F3NO5 |
分子量 |
245.15 g/mol |
IUPAC名 |
(2R,3S)-3-hydroxypyrrolidin-1-ium-2-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m0./s1 |
InChIキー |
JPFWVYBLNMYLMA-RFKZQXLXSA-N |
SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
異性体SMILES |
C1C[NH2+][C@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
C1C[NH2+]C(C1O)C(=O)O.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















